(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Description
The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone” features a pyrrolidine scaffold substituted at the 3-position with a 1,2,3-triazole ring, connected via a methanone bridge to a 3,5-dimethylisoxazole moiety. This hybrid structure combines two heterocyclic systems known for their pharmacological relevance. The triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the isoxazole group enhances metabolic stability and bioavailability due to its electronegative oxygen and nitrogen atoms .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-11(9(2)19-14-8)12(18)16-5-3-10(7-16)17-6-4-13-15-17/h4,6,10H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOWWPKTZVWJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, a key structural component of this compound, are capable of binding with a variety of enzymes and receptors in the biological system. They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
The 1,2,3-triazole ring is known to interact with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond.
Pharmacokinetics
1,2,3-triazoles are known to be stable towards metabolic degradation and easily form hydrogen bonding which can increase solubility favoring the binding of biomolecular targets
Result of Action
Given the wide range of biological activities associated with 1,2,3-triazoles, it is likely that the compound could have multiple effects at the molecular and cellular level.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a novel triazole-containing hybrid that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its relevance in therapeutic applications.
Chemical Structure and Synthesis
This compound features a triazole ring , a pyrrolidine moiety , and a dimethylisoxazole group. The synthesis typically involves multi-step reactions that may include copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for constructing triazole derivatives. The synthetic pathways often focus on optimizing yield and purity while ensuring the stability of the compound during the process.
Antimicrobial Properties
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown potent antibacterial and antifungal effects against various strains. Notably, triazole-containing hybrids have been evaluated for their efficacy against pathogens like Staphylococcus aureus and Candida albicans, demonstrating Minimum Inhibitory Concentration (MIC) values as low as 0.12 µg/mL for specific derivatives .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A recent investigation revealed that related compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain triazole hybrids demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 15 µM .
Anti-inflammatory Effects
Triazole compounds are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential in treating inflammatory diseases . The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
The biological effects of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone are hypothesized to arise from its ability to interact with specific molecular targets within cells. The triazole ring can coordinate with metal ions in enzymes, potentially altering their activity. Additionally, the compound may modulate signaling pathways by interacting with cellular receptors involved in various physiological processes .
Case Studies
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The mechanism of action for this compound may involve:
- Induction of Apoptosis : The triazole moiety is believed to interact with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for mitosis.
- Cell Cycle Arrest : Studies have shown that related compounds can induce cell cycle arrest at the sub-G1 and G2/M phases.
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating promising activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown efficacy against a range of pathogens, including fungi and bacteria. The proposed mechanisms include:
- Disruption of Cell Membranes : Some derivatives have been found to disrupt microbial cell membranes leading to cell lysis.
- Inhibition of Key Enzymatic Pathways : Targeting specific enzymes essential for microbial survival.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of triazole exhibited potent inhibitory effects against several cancer cell lines. The compound was tested alongside known chemotherapeutics, demonstrating enhanced cytotoxicity and lower IC50 values compared to control groups.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Test Compound | MDA-MB231 | 5.2 |
| Control Drug | Doxorubicin | 10.5 |
Case Study 2: Antimicrobial Efficacy
A research article in Antimicrobial Agents and Chemotherapy explored the antimicrobial efficacy of triazole derivatives against Candida albicans. The study revealed that the compound exhibited MIC values significantly lower than standard antifungal treatments.
| Compound | Pathogen | MIC Value (µg/mL) |
|---|---|---|
| Test Compound | Candida albicans | 12 |
| Fluconazole | Candida albicans | 25 |
Comparison with Similar Compounds
Key Structural Differences :
- The target compound’s pyrrolidine-triazole system offers conformational flexibility compared to rigid thiadiazole/thiazole cores.
- The 3,5-dimethylisoxazole group provides steric hindrance and electron-withdrawing effects distinct from pyrazole or pyrimidine substituents .
Pharmacological Activity and SAR Trends
SAR Insights :
- Triazole positioning : N1-substitution (as in the target compound) improves solubility compared to N2-substituted analogues .
- Isoxazole vs. Pyrazole : The 3,5-dimethylisoxazole in the target compound may reduce off-target interactions compared to pyrazole-based systems, which often exhibit broader kinase inhibition .
- Methanone linker: The ketone group facilitates π-stacking and hydrogen bonding, critical for binding to ATP pockets in kinases or DNA grooves .
Crystallographic and Computational Analysis
Structural characterization of similar compounds (e.g., 10a in ) relies on tools like SHELXL for refinement and ORTEP for visualizing anisotropic displacement parameters . For instance, the crystal structure of 10a reveals a dihedral angle of 85° between the pyridine and triazole rings, optimizing steric compatibility with hydrophobic binding pockets .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via refluxing triazole and pyrrolidine precursors in ethanol or DMF/EtOH mixtures, followed by recrystallization. For example, refluxing in ethanol for 2–6 hours with stoichiometric ratios of reactants (e.g., 10 mmol each) ensures high yields (70–80%) . Purification via recrystallization (DMF/EtOH, 1:1) minimizes impurities. Reaction temperature and solvent polarity critically impact regioselectivity and byproduct formation, as shown in analogous triazole-pyrrolidine hybrids .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structural integrity?
- Methodological Answer : Use a combination of:
- IR spectroscopy to confirm carbonyl (C=O, ~1720 cm⁻¹) and triazole (C-N, ~1538 cm⁻¹) functional groups .
- NMR (¹H and ¹³C) to verify pyrrolidine ring conformation (δ 2.22–3.50 ppm for CH₂/CH₃) and aromatic proton environments .
- Mass spectrometry (e.g., ESI-MS) for molecular ion confirmation (e.g., m/z 538.64 for analogous compounds) .
- TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to monitor reaction progress and purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's inhibitory activity against specific kinase targets, considering assay variability?
- Methodological Answer : Use cell-free kinase inhibition assays (e.g., EGFR, VEGFR) with ATP-competitive binding protocols. For example:
- IC₅₀ determination : Pre-incubate the compound with kinase enzymes (e.g., 10–100 nM) and measure residual activity via fluorescence-based ADP-Glo™ assays. Normalize data against controls (e.g., doxorubicin, IC₅₀ = 2.60 μM) .
- Assay validation : Include replicates (n ≥ 4) and statistical analysis (e.g., ANOVA) to account for inter-plate variability. Use split-plot experimental designs to isolate confounding factors .
Q. What methodologies resolve contradictions in reported biological activities of triazole-pyrrolidine hybrids across different studies?
- Methodological Answer : Contradictions often arise from divergent assay conditions or structural analogs. Address this by:
- Comparative SAR analysis : Systematically compare substituent effects (e.g., 3,5-dimethylisoxazole vs. 4-fluorophenyl groups) on target affinity .
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) and apply multivariate regression to identify confounding variables (e.g., cell line differences) .
Q. How to assess the environmental persistence and transformation products of this compound using long-term experimental models?
- Methodological Answer : Design a tiered environmental study:
- Phase 1 (Lab) : Measure hydrolysis/photolysis rates under controlled pH/UV conditions. Use LC-MS/MS to identify degradation products (e.g., triazole cleavage) .
- Phase 2 (Field) : Deploy soil/water microcosms with spiked compound (e.g., 1–100 ppm) and monitor abiotic/biotic transformations over 12–24 months. Apply randomized block designs to account for environmental heterogeneity .
Q. What strategies are employed in structure-activity relationship (SAR) studies to modify the compound's core structure for enhanced selectivity?
- Methodological Answer : Key strategies include:
- Bioisosteric replacement : Substitute the 3,5-dimethylisoxazole group with pyridazine (e.g., 6-methylpyridazin-3-yl) to modulate steric and electronic properties .
- Hybridization : Integrate indazole or pyrimidine moieties (e.g., 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) to enhance kinase selectivity .
- Molecular docking : Use crystal structures (e.g., PDB ID 4HXJ) to predict binding poses and guide substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
